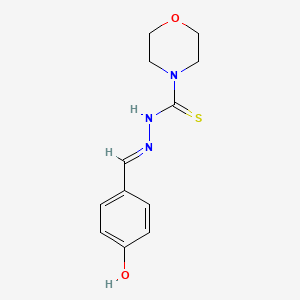
(E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Electrocatalysis in Hydrogen Evolution Reaction : A study by Abdulaziz (2022) evaluated a nickel(II) complex of a similar compound for its role as an electrocatalyst in the hydrogen evolution reaction. This research highlights the potential application of such compounds in electrocatalytic processes (Abdulaziz, 2022).
Antimicrobial Activity and Metal Complex Formation : El‐Sawaf and Anouar (2020) synthesized and studied the antimicrobial activity of the (E)-N′-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide ligand and its metal complexes. The study suggests its potential in pharmaceutical applications due to its selective inhibitory effects against certain microorganisms (El‐Sawaf & Anouar, 2020).
Synthesis and Biological Evaluation for Antibacterial and Antioxidant Activities : Research by Karaküçük-Iyidoğan et al. (2014) involved synthesizing novel thiosemicarbazones, including compounds similar to (E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide, to evaluate their antibacterial and antioxidant properties (Karaküçük-Iyidoğan et al., 2014).
Structural Characterization and Antimicrobial Activity of Nickel Complexes : A study by Kasuga et al. (1997) explored the synthesis, structural characterization, and biological activity of nickel(II) complexes derived from a similar compound. This research contributes to understanding the antimicrobial potential of such complexes (Kasuga et al., 1997).
Crystal Structure Analysis for Supramolecular Interactions : The work of Buu et al. (2019) involved the redetermination of the crystal structure of a related compound to explore its conformation and hydrogen-bonding patterns. This research aids in understanding the supramolecular interactions of such compounds (Buu et al., 2019).
Fluorescent Chemosensor Development : Sharma et al. (2019) synthesized a hydrazone-based compound for creating a fluorescent chemosensor. This study demonstrates the application of these compounds in the development of sensitive and selective detection systems (Sharma et al., 2019).
properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-11-3-1-10(2-4-11)9-13-14-12(18)15-5-7-17-8-6-15/h1-4,9,16H,5-8H2,(H,14,18)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMGGXYUEGWCJF-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)
![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)
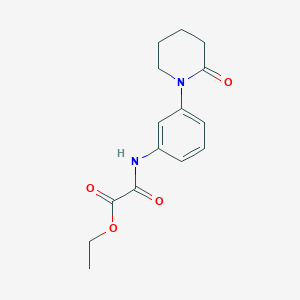
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
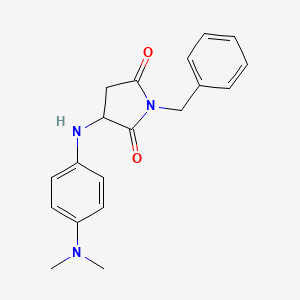
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)
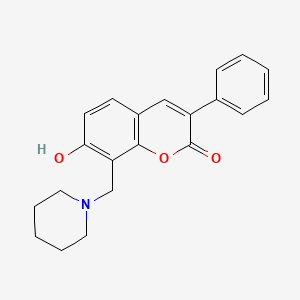
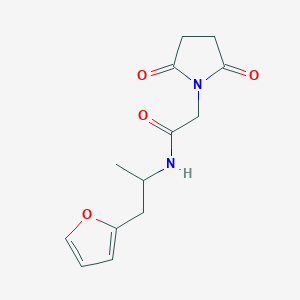
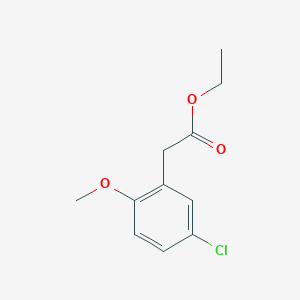
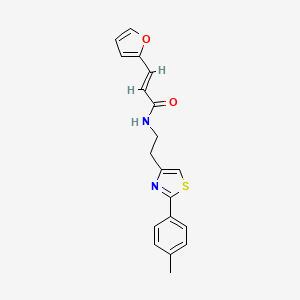
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
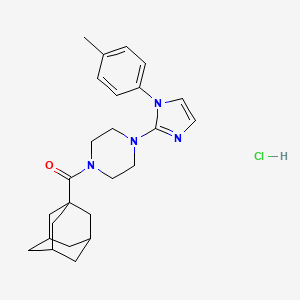
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)